molecular formula C15H25N3O5S B10986070 N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10986070
M. Wt: 359.4 g/mol
InChI Key: ZVIOFXFLBDLCBX-UHFFFAOYSA-N
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Description

N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of Functional Groups: The dimethylsulfamoyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an ester or an acid chloride).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the pyridine ring and various functional groups suggests it might have activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the methoxyethyl group may influence its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H25N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C15H25N3O5S/c1-11-10-12(2)18(7-8-23-5)15(20)13(11)14(19)16-6-9-24(21,22)17(3)4/h10H,6-9H2,1-5H3,(H,16,19)

InChI Key

ZVIOFXFLBDLCBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCS(=O)(=O)N(C)C)C

Origin of Product

United States

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